ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 895571-89-8
VCID: VC2020565
InChI: InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9)
SMILES: CCOC(=O)CN1C=CC(=N1)N
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

CAS No.: 895571-89-8

Cat. No.: VC2020565

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate - 895571-89-8

Specification

CAS No. 895571-89-8
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name ethyl 2-(3-aminopyrazol-1-yl)acetate
Standard InChI InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9)
Standard InChI Key CPKKCNCVCRTEJX-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=CC(=N1)N
Canonical SMILES CCOC(=O)CN1C=CC(=N1)N

Introduction

Chemical Structure and Properties

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate features a pyrazole ring with an amino group at the 3-position and an ethyl acetate moiety connected through a methylene bridge to the nitrogen at position 1. This structural arrangement contributes to the compound's reactivity profile and potential biological interactions.

Chemical Identifiers and Physical Properties

The compound is identified by various chemical descriptors that enable precise recognition and characterization in scientific literature and databases.

Table 1: Chemical Identifiers of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

ParameterValue
CAS Number895571-89-8; 1042152-58-8
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
IUPAC Nameethyl 2-(3-aminopyrazol-1-yl)acetate
Standard InChIInChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9)
Standard InChIKeyCPKKCNCVCRTEJX-UHFFFAOYSA-N
SMILESCCOC(=O)CN1C=CC(=N1)N
MDL NumberMFCD06739330

Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • Ethyl (3-amino-1H-pyrazol-1-yl)acetate

  • Ethyl (3-aminopyrazolyl)acetate

  • (3-Aminopyrazol-1-yl)acetic acid ethyl ester

  • 1H-Pyrazole-1-acetic acid, 3-amino-, ethyl ester

Synthesis Methods

The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can be achieved through several routes, with alkylation reactions being the most commonly employed approach.

General Synthesis Route

The predominant synthetic pathway involves N-alkylation of 3-amino-1H-pyrazole with ethyl bromoacetate in the presence of an appropriate base. This reaction proceeds via nucleophilic substitution, with the nitrogen at position 1 of the pyrazole ring acting as the nucleophile.

Reagents and Conditions:

  • Starting materials: 3-amino-1H-pyrazole and ethyl bromoacetate

  • Base: Typically potassium carbonate (K₂CO₃)

  • Solvent: N,N-dimethylformamide (DMF) or similar polar aprotic solvents

  • Temperature: Room temperature to moderate heating (30-60°C)

  • Reaction time: Several hours for complete conversion

Alternative Synthesis Approaches

Alternative synthetic strategies may involve:

  • Alkylation reactions using different bases or reaction conditions

  • Starting with substituted pyrazole derivatives and modifying functional groups

  • Using different alkylating agents followed by functional group transformations

The choice of synthetic route often depends on the availability of starting materials, desired scale, and specific requirements for purity and yield.

Structural Features and Reactivity

Key Structural Elements

The structure of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate contains several reactive functional groups:

  • The pyrazole ring - a five-membered aromatic heterocycle with two adjacent nitrogen atoms

  • Primary amino group at position 3 - capable of hydrogen bonding and nucleophilic reactions

  • Ethyl ester group - susceptible to hydrolysis and transesterification reactions

  • Methylene bridge - connects the pyrazole nitrogen to the ester functionality

Reactivity Profile

The presence of these functional groups confers specific reactivity patterns:

  • The amino group can participate in:

    • Acylation reactions

    • Condensation with carbonyl compounds

    • Diazonium salt formation

    • Hydrogen bonding interactions

  • The ester group is susceptible to:

    • Hydrolysis under acidic or basic conditions

    • Transesterification

    • Reduction to alcohols

    • Amidation reactions

  • The pyrazole ring can undergo:

    • Electrophilic substitution reactions

    • Coordination with metal ions

    • π-stacking interactions with aromatic systems

Biological Activities and Applications

Research Applications

The compound has several important applications in chemical and pharmaceutical research:

  • Building Block in Organic Synthesis: The compound serves as a valuable intermediate in the preparation of more complex heterocyclic systems.

  • Precursor for Pharmacologically Active Compounds: The unique combination of amino and ester functionalities makes it suitable for further derivatization to produce compounds with enhanced biological activities.

  • Model Compound for Structure-Activity Relationship Studies: The well-defined structure allows systematic modification to investigate the impact of structural changes on biological activity.

Related Compounds and Derivatives

Structural Analogues

Several compounds share structural similarities with ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, differing in the position of substituents or the nature of functional groups:

Table 2: Comparison of Structurally Related Compounds

CompoundStructural VariationMolecular FormulaMolecular Weight
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetateBase compoundC₇H₁₁N₃O₂169.18 g/mol
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetateAmino group at position 4C₇H₁₁N₃O₂169.18 g/mol
Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetateAdditional iodine at position 4C₇H₁₀IN₃O₂295.08 g/mol
Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetatePhenyl at position 3, amino at position 5C₁₃H₁₅N₃O₂245.28 g/mol
2-(3-Amino-1H-pyrazol-1-yl)acetic acidCarboxylic acid instead of ethyl esterC₅H₇N₃O₂141.13 g/mol

Structure-Activity Relationships

The biological activity of pyrazole derivatives is significantly influenced by their substitution patterns:

  • The position of the amino group affects hydrogen bonding capabilities and interaction with biological targets

  • The nature of the substituent at position 1 (in this case, the ethyl acetate moiety) influences lipophilicity and membrane permeability

  • Additional substituents on the pyrazole ring can modulate electronic properties and biological activity

Synthetic Applications in Medicinal Chemistry

As Precursors for Complex Heterocycles

Aminopyrazole derivatives serve as versatile building blocks for constructing more complex heterocyclic systems with potential pharmacological activities:

  • Pyrazolo[4,3-d]pyrimidines: Similar aminopyrazole carboxylic acid derivatives have been identified as ideal precursors for synthesizing pyrazolo[4,3-d]pyrimidine ring systems, which exhibit diverse biological activities .

  • Fused Heterocyclic Systems: The amino group and the adjacent nitrogen of the pyrazole ring can participate in cyclization reactions to form fused heterocyclic systems.

Modification Strategies

The compound can be modified at several positions to optimize properties:

  • Ester Group Modifications:

    • Hydrolysis to the corresponding acid

    • Amidation to improve stability or binding properties

    • Reduction to alcohol derivatives

  • Amino Group Derivatization:

    • Acylation to form amide derivatives

    • Alkylation to form secondary or tertiary amines

    • Coupling with other functional groups

  • Pyrazole Ring Modifications:

    • Introduction of additional substituents

    • Formation of metal complexes

    • Incorporation into larger molecular frameworks

Research Progress and Future Directions

Current Research Status

Research involving ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate and related aminopyrazole derivatives continues to expand, with efforts focused on:

  • Exploring new synthetic methodologies to improve yield and purity

  • Investigating structure-activity relationships to optimize biological activities

  • Developing applications in the synthesis of more complex heterocyclic systems

  • Evaluating potential therapeutic applications based on biological screening

Future Research Directions

Several promising research directions can be identified:

  • Targeted Biological Screening: Comprehensive evaluation of the compound's activity against specific biological targets.

  • Improved Synthetic Methods: Development of more efficient, environmentally friendly, and scalable synthetic routes.

  • Computational Studies: Molecular modeling and docking studies to predict interactions with biological targets and guide structural modifications.

  • Combination with Other Pharmacophores: Integration of the aminopyrazole structure with other bioactive moieties to create hybrid molecules with enhanced or novel activities.

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